1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid

Catalog No.
S3184433
CAS No.
1849869-52-8
M.F
C21H21NO5
M. Wt
367.401
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypi...

CAS Number

1849869-52-8

Product Name

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid

Molecular Formula

C21H21NO5

Molecular Weight

367.401

InChI

InChI=1S/C21H21NO5/c23-19(24)21(26)10-5-11-22(13-21)20(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18,26H,5,10-13H2,(H,23,24)

InChI Key

SITJORSMOALLHK-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O

Solubility

not available

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a hydroxypiperidine ring. It has the molecular formula C21H21NO4C_{21}H_{21}NO_{4} and a molecular weight of approximately 351.40 g/mol. The compound typically appears as a white to yellow crystalline powder and has a melting point around 177°C. Its structure allows it to function as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride, among others. The specific products formed depend on the reagents and conditions used during the reactions.

Preliminary studies suggest that 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid exhibits notable biological activities. Its structural components indicate potential interactions with various biological targets, making it relevant in medicinal chemistry research. Its role as a protecting group in peptide synthesis further enhances its importance in biological applications, as it allows for the selective modification of amino acids during protein synthesis .

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid typically involves several key steps:

  • Protection of Hydroxypiperidine: The hydroxypiperidine is protected using the Fmoc group through reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
  • Reaction Conditions: This reaction is generally conducted in an organic solvent such as dichloromethane at room temperature to optimize yield and purity.
  • Purification: Following the reaction, purification methods such as chromatography are employed to isolate the desired compound.

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid has a wide range of applications:

  • Organic Synthesis: It serves as a crucial building block for synthesizing peptides and other complex organic molecules.
  • Biological Research: The compound is utilized in studying enzyme mechanisms and protein interactions.
  • Pharmaceutical Industry: It is involved in the development of new therapeutic agents due to its unique structural properties .

Interaction studies involving 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid focus on its potential biological targets. Research indicates that its structure may allow for interactions with various receptors and enzymes, which could lead to significant pharmacological effects. These studies are essential for understanding how this compound might be used therapeutically or as part of drug development processes .

Several compounds share structural similarities with 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey FeaturesSimilarity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid374791-02-3Contains a pyrrolidine ring instead of piperidine0.97
(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid653589-37-8A stereoisomer with different spatial arrangement0.96
(R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid374791-02-XContains an azetidine ring instead of piperidine0.97
(S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid136552-06-XStereoisomer with similar structure0.97

The uniqueness of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid lies in its specific combination of the Fmoc protecting group with the hydroxypiperidine structure, providing unique reactivity and selectivity in organic synthesis .

XLogP3

2.5

Dates

Modify: 2024-04-14

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